A Comprehensive Technical Guide to 1H-Tetrazole-1,5-diamine
A Comprehensive Technical Guide to 1H-Tetrazole-1,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1H-tetrazole-1,5-diamine, a nitrogen-rich heterocyclic compound of significant interest in both medicinal chemistry and materials science. The document elucidates the definitive IUPAC nomenclature, chemical properties, and various synthetic pathways. Furthermore, it delves into the applications of this compound, with a particular focus on its role as a precursor in the synthesis of novel therapeutic agents and as a component in energetic materials. This guide is intended to be a comprehensive resource for researchers and professionals, offering detailed experimental protocols and safety considerations.
Introduction and Nomenclature
1H-Tetrazole-1,5-diamine, a member of the tetrazole class of compounds, is characterized by a five-membered aromatic ring containing four nitrogen atoms, with amino groups substituted at the 1 and 5 positions.[1][2] The correct IUPAC name for this compound is tetrazole-1,5-diamine .[1][3] It is also commonly referred to by several synonyms, including 1,5-diaminotetrazole (DAT), 1,5-diamino-1H-tetrazole, and 1H-1,2,3,4-tetrazole-1,5-diamine.[1][2][4][5] The presence of two amino groups on the tetrazole ring imparts unique chemical properties and reactivity, making it a versatile building block in organic synthesis.[2]
Physicochemical Properties
1H-Tetrazole-1,5-diamine is typically a white to off-white crystalline solid.[2] It is soluble in water and polar organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | tetrazole-1,5-diamine | [1][3] |
| CAS Number | 2165-21-1 | [1][3][6] |
| Molecular Formula | CH₄N₆ | [1][5] |
| Molecular Weight | 100.08 g/mol | [1][3] |
| Melting Point | 187–190 °C | [4] |
| Density | 1.571 g/cm³ (at 19.85 °C) | [4] |
| InChI | InChI=1S/CH4N6/c2-1-4-5-6-7(1)3/h3H2,(H2,2,4,6) | [1][6] |
| InChIKey | XMGWNAIPGOPSNX-UHFFFAOYSA-N | [1][3][6] |
| SMILES | C1(=NN=NN1N)N | [1] |
Synthesis of 1H-Tetrazole-1,5-diamine
Several synthetic routes for the preparation of 1H-tetrazole-1,5-diamine have been reported. The choice of method often depends on the desired scale, purity, and safety considerations.
Historical Synthesis
The first reported synthesis of this compound was by R. Stolle in 1931, which involved the reaction of thiosemicarbazide with sodium azide and lead(II) oxide.[4] Another early method described in 1969 by R. Rapp involved the amination of 5-aminotetrazole using hydroxylamine-O-sulfonic acid, which resulted in a mixture of 1,5-diaminotetrazole and 2,5-diaminotetrazole with a low yield for the desired product.[4][7]
Modern Synthetic Approaches
More contemporary and efficient methods have since been developed.
A common laboratory-scale synthesis involves the reaction of aminoguanidinium chloride with nitrous acid.[4] This reaction proceeds through an azidoguanylchlorid intermediate which then cyclizes to form the tetrazole ring.
Another established method is the reaction of cyanogen azide with hydrazine.[3][4] This synthesis forms an azidohydrazone intermediate that undergoes ring closure to yield 1H-tetrazole-1,5-diamine.[4] A key advantage of some modern variations of this approach is the avoidance of hazardous byproducts like lead azide.[8][9]
Experimental Protocol: Synthesis from Cyanogen Azide and Hydrazine
The following protocol is a generalized representation of a modern synthetic approach.
Caption: Generalized workflow for the synthesis of 1H-tetrazole-1,5-diamine.
Step-by-Step Methodology:
-
Reaction Setup: A solution of hydrazine hydrate in ethanol is prepared in a reaction vessel equipped with a stirrer and cooling system.
-
Reagent Addition: A solution of cyanogen azide is added dropwise to the hydrazine solution while maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the reaction mixture is cooled to induce precipitation of the product.
-
Purification: The crude product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.
-
Characterization: The final product is characterized by spectroscopic methods (NMR, IR) and its melting point is determined.
Applications in Drug Development and Medicinal Chemistry
While much of the literature on 1H-tetrazole-1,5-diamine focuses on its energetic properties, its structural features make it a valuable scaffold in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates.[10][11][12][13]
1H-Tetrazole-1,5-diamine serves as a precursor for the synthesis of various fused heterocyclic systems, such as triazolotetrazoles and tetrazolo-triazines.[3] These fused ring systems are being explored for a range of biological activities, including antimicrobial and anticancer properties.[3][14] The amino groups at the 1 and 5 positions provide reactive sites for further functionalization, allowing for the generation of diverse chemical libraries for drug screening.
Caption: Role of 1H-tetrazole-1,5-diamine in medicinal chemistry.
Other Applications: Energetic Materials
1H-Tetrazole-1,5-diamine is a high-nitrogen compound, with a nitrogen content of 83.97%, making it a subject of interest in the field of energetic materials.[4] It is a highly explosive compound that undergoes exothermic decomposition at temperatures above its melting point.[4] Its derivatives have been extensively studied as new energetic materials.[8][9][15] These derivatives are often synthesized by protonation with strong mineral acids to form salts like 1,5-diaminotetrazolium nitrate and perchlorate.[8][9][15]
Safety and Handling
Caution: 1H-Tetrazole-1,5-diamine is a high-energy material and should be handled with extreme care. It is classified as an explosive and can be sensitive to shock and friction.[1][4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood and behind a blast shield. An explosion resulting in injury has been reported in the literature, highlighting the need for stringent safety protocols.[1]
Conclusion
1H-Tetrazole-1,5-diamine, with the IUPAC name tetrazole-1,5-diamine, is a versatile chemical compound with a rich chemistry. Its high nitrogen content makes it a significant component in the field of energetic materials. Concurrently, its structure provides a valuable platform for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development.
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